

Structure elucidation of 4-(5-Bromo-4-methylpyridin-2-yl)morpholine

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Compound of Interest

Compound Name: 4-(5-Bromo-4-methylpyridin-2-yl)morpholine

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An In-depth Technical Guide to the Structure Elucidation of 4-(5-Bromo-4-methylpyridin-2-yl)morpholine

This guide provides a comprehensive walkthrough of the analytical methodologies and data interpretation required for the definitive structure elucidation of **4-(5-bromo-4-methylpyridin-2-yl)morpholine**. It is intended for researchers, scientists, and professionals in the field of drug development who are familiar with standard analytical techniques. The narrative emphasizes not just the procedural steps, but the underlying scientific rationale that ensures accuracy and confidence in the final structural assignment.

Introduction and Strategic Overview

The compound **4-(5-bromo-4-methylpyridin-2-yl)morpholine** is a substituted pyridine derivative. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.^{[1][2][3][4]} Accurate and unambiguous structure determination is a critical first step in any research and development endeavor, ensuring that all subsequent biological and toxicological data is associated with the correct molecular entity.

This guide will detail a multi-technique approach to structure elucidation, leveraging the strengths of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. This orthogonal approach provides a self-validating system where data from each technique corroborates the others, leading to an unequivocal structural assignment.

The logical flow of our investigation is as follows:



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Figure 1: A streamlined workflow for the structure elucidation of **4-(5-bromo-4-methylpyridin-2-yl)morpholine**, emphasizing the synergistic use of multiple analytical techniques.

Mass Spectrometry: The First Glimpse

Mass spectrometry (MS) serves as the initial analytical tool to determine the molecular weight and elemental composition of the synthesized compound. For a halogenated molecule like **4-(5-bromo-4-methylpyridin-2-yl)morpholine**, MS is particularly informative.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- **Ionization:** Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, likely to produce the protonated molecular ion $[M+H]^+$.
- **Analysis:** The sample is introduced into an Orbitrap or Time-of-Flight (TOF) mass spectrometer to obtain a high-resolution mass spectrum.

Expected Data and Interpretation

The molecular formula of **4-(5-bromo-4-methylpyridin-2-yl)morpholine** is $C_{10}H_{13}BrN_2O$. The key feature to look for in the mass spectrum is the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 ratio.^{[5][6][7]} This results in a characteristic M and M+2 isotopic pattern for the molecular ion peak, where the two peaks are of nearly equal intensity and separated by 2 m/z units.

Parameter	Expected Value	Rationale
Molecular Formula	C ₁₀ H ₁₃ BrN ₂ O	Based on the proposed structure.
Exact Mass [M]	256.0215	Calculated for C ₁₀ H ₁₃ ⁷⁹ BrN ₂ O.
Exact Mass [M+2]	258.0194	Calculated for C ₁₀ H ₁₃ ⁸¹ BrN ₂ O.
Observed m/z [M+H] ⁺	~257.0293	For the ⁷⁹ Br isotope.
Observed m/z [M+2+H] ⁺	~259.0272	For the ⁸¹ Br isotope.
Isotopic Peak Ratio	~1:1	Characteristic of a single bromine atom. [5] [6] [7]

The presence of this distinct isotopic signature provides strong evidence for the incorporation of one bromine atom into the molecule. High-resolution data allows for the confirmation of the elemental composition, distinguishing it from other potential formulas with a similar nominal mass.

NMR Spectroscopy: Assembling the Molecular Puzzle

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[\[8\]](#)[\[9\]](#)[\[10\]](#) A suite of 1D and 2D NMR experiments will be employed to map out the carbon-hydrogen framework and establish connectivity between different parts of the molecule.

Proposed Structure and Atom Numbering

For clarity in the following discussion, the atoms of **4-(5-bromo-4-methylpyridin-2-yl)morpholine** are numbered as follows:

Figure 2: Numbering scheme for **4-(5-bromo-4-methylpyridin-2-yl)morpholine** used for NMR spectral assignments.

Experimental Protocols: 1D and 2D NMR

- Sample Preparation: 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- 1D NMR: ^1H and $^{13}\text{C}\{^1\text{H}\}$ spectra are acquired to identify the chemical environments of the protons and carbons.
- 2D NMR:
 - COSY (Correlation Spectroscopy): Identifies ^1H - ^1H scalar couplings, revealing proton-proton connectivity within spin systems.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ^1H and ^{13}C nuclei.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds, crucial for connecting different fragments of the molecule.

Predicted ^1H NMR Data (in CDCl_3 , ~400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.10	s	1H	H6	Proton on the pyridine ring, deshielded by the adjacent nitrogen and bromine. Singlet due to no adjacent protons.
~6.55	s	1H	H3	Proton on the pyridine ring, shielded by the morpholine group. Singlet due to no adjacent protons.
~3.85	t, J = 4.8 Hz	4H	H9, H11	Protons on the morpholine ring adjacent to the oxygen atom, deshielded.
~3.50	t, J = 4.8 Hz	4H	H8, H12	Protons on the morpholine ring adjacent to the nitrogen atom.
~2.35	s	3H	H10 (CH ₃)	Protons of the methyl group on the pyridine ring.

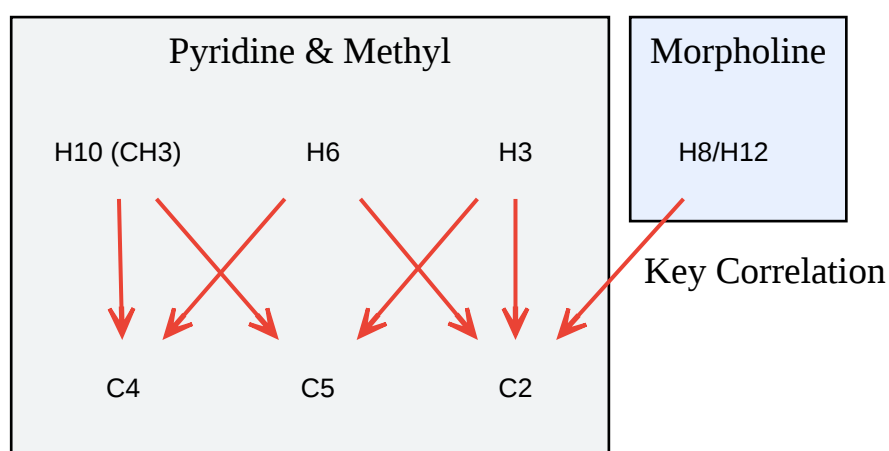
Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)

Chemical Shift (δ , ppm)	Assignment	Rationale
~160.0	C2	Carbon of the pyridine ring bonded to two nitrogen atoms (pyridine N and morpholine N), highly deshielded.
~148.0	C6	Aromatic CH carbon adjacent to the ring nitrogen.
~145.0	C4	Aromatic carbon bearing the methyl group.
~115.0	C5	Aromatic carbon bearing the bromine atom, deshielded by the halogen.
~108.0	C3	Aromatic CH carbon.
~66.5	C9, C11	Morpholine carbons adjacent to oxygen.
~45.0	C8, C12	Morpholine carbons adjacent to nitrogen.
~18.0	C10 (CH ₃)	Methyl carbon.

Interpretation of 2D NMR Data

- COSY: A correlation would be expected between the protons on C8/C12 and C9/C11 within the morpholine ring, confirming the -CH₂-CH₂- connectivity. The protons on the pyridine ring (H3 and H6) and the methyl group (H10) will appear as isolated singlets with no COSY correlations.
- HSQC: This experiment will definitively link each proton signal to its directly attached carbon, confirming the assignments made in the tables above. For example, the signal at ~8.10 ppm will correlate with the carbon at ~148.0 ppm (H6-C6).
- HMBC: This is the key experiment for confirming the overall assembly of the molecule.

- The morpholine protons H8/H12 (~3.50 ppm) should show a correlation to the pyridine carbon C2 (~160.0 ppm), establishing the crucial bond between the two ring systems.
- The pyridine proton H3 (~6.55 ppm) should show correlations to C2, C4, and C5.
- The methyl protons H10 (~2.35 ppm) will show correlations to C4, C3, and C5, confirming its position on the pyridine ring.
- The pyridine proton H6 (~8.10 ppm) should show correlations to C2, C4, and C5.



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Figure 3: A diagram illustrating the key expected HMBC correlations for **4-(5-bromo-4-methylpyridin-2-yl)morpholine**, with the connection between the morpholine and pyridine rings highlighted.

X-ray Crystallography: The Definitive Answer

While the combination of MS and NMR provides a very high degree of confidence in the proposed structure, single-crystal X-ray crystallography offers unambiguous proof of the molecular structure, including stereochemistry and solid-state conformation.^{[11][12]}

Experimental Protocol: Single-Crystal X-ray Diffraction

- **Crystallization:** The primary challenge is often growing single crystals of sufficient quality. This is typically achieved by slow evaporation of a saturated solution of the compound in a

suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexanes).

- **Data Collection:** A suitable crystal is mounted on a diffractometer. X-rays are diffracted by the crystal lattice, and the diffraction pattern is collected.
- **Structure Solution and Refinement:** The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. This model is then refined to best fit the experimental data.

Expected Outcome

A successful crystallographic analysis will yield a 3D model of the molecule, confirming the connectivity established by NMR. It will provide precise bond lengths, bond angles, and torsion angles. For this molecule, it would confirm the attachment of the morpholine ring at the C2 position of the pyridine, the bromine at C5, and the methyl group at C4. The morpholine ring is expected to adopt a chair conformation.^[12]

Conclusion

The structure elucidation of **4-(5-bromo-4-methylpyridin-2-yl)morpholine** is achieved through a systematic and multi-faceted analytical approach. High-resolution mass spectrometry confirms the molecular formula and the presence of a bromine atom. A comprehensive suite of 1D and 2D NMR experiments establishes the complete covalent framework of the molecule, connecting the substituted pyridine and morpholine rings in a specific arrangement. Finally, single-crystal X-ray crystallography can provide the ultimate, unambiguous confirmation of the structure in the solid state. This rigorous, evidence-based workflow ensures the scientific integrity of all subsequent research involving this compound.

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